Aflatoxin B1

Description

Aflatoxin B1 is an aflatoxin having a tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene skeleton with oxygen functionality at positions 1, 4 and 11. It has a role as a human metabolite and a carcinogenic agent. It is an aflatoxin, an aromatic ether and an aromatic ketone.

This compound is a natural product found in Glycyrrhiza uralensis, Aspergillus flavus, and other organisms with data available.

This compound is a member of a group of mycotoxins produced by Aspergillus flavus and A. parasiticus. Alflatoxin B1 is the most hepatotoxic and hepatocarcinogenic of the aflatoxins and occurs as a contaminant in a variety of foods.

A potent hepatotoxic and hepatocarcinogenic mycotoxin produced by the Aspergillus flavus group of fungi. It is also mutagenic, teratogenic, and causes immunosuppression in animals. It is found as a contaminant in peanuts, cottonseed meal, corn, and other grains. The mycotoxin requires epoxidation to this compound 2,3-oxide for activation. Microsomal monooxygenases biotransform the toxin to the less toxic metabolites aflatoxin M1 and Q1.

Properties

IUPAC Name |

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-WNWIJWBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 |

Source

|

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020035, DTXSID00873175 |

Source

|

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aflatoxin b-1 appears as colorless to pale yellow crystals or white powder. Exhibits blue fluorescence. (NTP, 1992), Solid; Exhibits blue fluorescence; [Merck Index] Colorless to pale yellow or white solid; [CAMEO] Faintly yellow powder; [MSDSonline], Solid |

Source

|

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) |

Source

|

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Crystals ... exhibits blue fluorescence | |

CAS No. |

1162-65-8, 10279-73-9 |

Source

|

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLATOXIN B1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6aα,9aα-tetrahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N2N2Y55MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

514 to 516 °F (NTP, 1992), 268 °C |

Source

|

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Aflatoxin B1 discovery and history

An In-Depth Technical Guide to the Discovery and History of Aflatoxin B1

For Researchers, Scientists, and Drug Development Professionals

Foreword

The discovery of this compound stands as a pivotal moment in the fields of toxicology, oncology, and food safety. It was a stark reminder of the potent and often hidden dangers lurking within our food supply, and it catalyzed a new era of mycotoxin research. This guide provides a detailed technical narrative of the events, scientific methodologies, and conceptual breakthroughs that defined the discovery and initial characterization of this formidable carcinogen. As we continue to grapple with the challenges of food security and cancer prevention, the story of this compound remains a critical lesson in scientific vigilance and interdisciplinary research.

Section 1: The Harbinger of a New Toxicological Threat: Turkey "X" Disease

The history of this compound begins not in a pristine laboratory, but on the poultry farms of England in 1960. A mysterious and devastating new illness, dubbed "Turkey 'X' Disease," swept through flocks of young turkeys, causing unprecedented mortality. Over 100,000 turkey poults perished, exhibiting symptoms of lethargy, loss of appetite, and weakness, often culminating in death within a week.[1][2] The disease was not confined to turkeys; ducklings and young pheasants were also severely affected, pointing to a common, non-infectious cause.[3][4]

Veterinary pathologists conducting post-mortem examinations consistently observed severe liver damage, characterized by necrosis and bile duct proliferation. This pathological hallmark suggested a potent hepatotoxin as the causative agent.[1] Initial investigations systematically ruled out known infectious agents and nutritional deficiencies, intensifying the search for a toxic contaminant in the animal feed.

A crucial breakthrough came when investigators traced the source of the outbreaks to a shipment of Brazilian groundnut (peanut) meal used as a protein source in the animal feed.[1][5][6] This finding shifted the focus of the investigation towards identifying the specific toxin within the groundnut meal.

Section 2: The Scientific Investigation: From Moldy Feed to a Crystalline Toxin

The implication of the Brazilian groundnut meal as the source of the Turkey "X" Disease initiated an intensive period of scientific inquiry. Researchers at the Central Veterinary Laboratory in Weybridge, England, played a central role in isolating and identifying the toxic agent.

Isolation of the Toxigenic Fungus

Microbiological analysis of the toxic groundnut meal consistently revealed the heavy contamination with a common mold, Aspergillus flavus.[1][3][5] This led to the hypothesis that a metabolite produced by this fungus was responsible for the observed toxicity. To test this, isolates of Aspergillus flavus from the contaminated meal were cultured on sterile, moistened groundnuts.

Confirmation of Toxicity and the Naming of Aflatoxin

Extracts from these laboratory cultures were then administered to susceptible animals, such as ducklings, which subsequently developed the characteristic liver lesions of Turkey "X" Disease.[3] This crucial experiment confirmed that Aspergillus flavus was indeed the producer of the toxin. The newly discovered mycotoxin was aptly named "aflatoxin," a portmanteau of "Aspergillus flavus" and "toxin."[1]

Early Experimental Protocols: Isolation and Purification of this compound

The initial isolation of aflatoxins from contaminated groundnut meal was a multi-step process that relied on the physicochemical properties of the toxins. The following is a generalized protocol representative of the methods used in the early 1960s:

Experimental Protocol: Isolation of Aflatoxins from Groundnut Meal (circa 1961)

-

Defatting: The groundnut meal was first defatted by extraction with a non-polar solvent like petroleum ether to remove oils that could interfere with subsequent extractions.

-

Extraction of the Toxin: The defatted meal was then extracted with a more polar solvent, typically a mixture of methanol and water or chloroform, to solubilize the aflatoxins.

-

Solvent Partitioning: The crude extract was then subjected to liquid-liquid partitioning. This involved mixing the extract with an immiscible solvent pair (e.g., chloroform and water) to separate the aflatoxins from more polar or non-polar impurities.

-

Column Chromatography: The partially purified extract was further fractionated using column chromatography packed with silica gel or alumina. Different solvent mixtures were used to elute the compounds based on their polarity.

-

Thin-Layer Chromatography (TLC): The fractions from column chromatography were analyzed by thin-layer chromatography (TLC). This was a critical step for both the separation and visualization of the aflatoxins. The compounds exhibited a characteristic bright blue and green fluorescence under ultraviolet (UV) light, which was a key property exploited for their detection and differentiation. The two most prominent blue fluorescent spots were designated this compound and B2, and the two green fluorescent spots as Aflatoxin G1 and G2.

Causality Behind Experimental Choices: The choice of solvents for extraction and chromatography was based on the differential solubility and polarity of the aflatoxins and the other components of the groundnut meal. The use of fluorescence under UV light was a fortuitous and powerful tool that greatly facilitated the detection and purification of these compounds at very low concentrations.

Visualization: The Discovery Workflow of this compound

Caption: A flowchart illustrating the key steps in the discovery of this compound.

Section 3: The Chemical Characterization of a Potent Carcinogen

The year 1963 marked a significant milestone in aflatoxin research with the elucidation of the chemical structure of this compound.[7] This was a collaborative effort involving several research groups and employed the cutting-edge analytical techniques of the time.

Spectroscopic Analysis for Structure Elucidation

The determination of the complex, polycyclic structure of this compound was achieved through a combination of spectroscopic methods:

-

UV-Visible Spectroscopy: this compound exhibited a characteristic UV absorption spectrum with a maximum absorption peak (λmax) around 362-363 nm, which is consistent with its highly conjugated structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular weight and elemental composition of this compound, which was determined to be C₁₇H₁₂O₆. The fragmentation pattern in the mass spectrum gave clues about the different structural components of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy were instrumental in piecing together the final structure. NMR provided detailed information about the chemical environment of each hydrogen and carbon atom, allowing scientists to map out the connectivity of the atoms and the overall architecture of the molecule.

The culmination of this spectroscopic data revealed that this compound is a highly substituted coumarin derivative containing a fused dihydrofurofuran moiety.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₂O₆ |

| Molar Mass | 312.28 g/mol |

| Appearance | Pale-yellow crystals |

| UV λmax | ~362-363 nm |

| Fluorescence | Bright blue under UV light |

Section 4: Unraveling the Mechanism of a Genotoxic Carcinogen

Following the elucidation of its structure, research efforts shifted towards understanding the biological mechanism by which this compound exerts its potent carcinogenic effects. Early studies in rats demonstrated that this compound is a powerful hepatocarcinogen, inducing liver tumors at very low doses.[2] The median toxic dose (TD50) in rats was determined to be as low as 3.2 µg/kg of body weight per day.[2][8]

Metabolic Activation: The Formation of a Reactive Intermediate

A key finding was that this compound itself is not the ultimate carcinogen. Instead, it requires metabolic activation in the liver to be converted into a highly reactive form.[2] This bioactivation is carried out by the cytochrome P450 enzyme system, which oxidizes the terminal furan ring of this compound to form the highly unstable and electrophilic this compound-8,9-epoxide.[9][10][11]

The Crucial Interaction with DNA

The this compound-8,9-epoxide is a potent electrophile that readily attacks nucleophilic sites in cellular macromolecules. Its primary target is the N7 position of guanine residues in DNA.[2] The formation of this covalent bond results in a bulky this compound-N7-guanine DNA adduct.[2]

The formation of these DNA adducts has profound consequences for the cell:

-

DNA Damage and Mutations: The presence of the bulky adduct distorts the DNA double helix, interfering with DNA replication and transcription. This can lead to the misincorporation of bases during DNA synthesis, resulting in permanent mutations. A characteristic mutation associated with this compound exposure is a G-to-T transversion.[2]

-

Genomic Instability: The this compound-N7-guanine adduct is chemically unstable and can lead to the spontaneous cleavage of the bond between the guanine base and the deoxyribose sugar, creating an apurinic (AP) site in the DNA.[2] If not repaired, these AP sites can also lead to mutations during DNA replication.

-

Oncogene Activation and Tumor Suppressor Gene Inactivation: The mutations caused by this compound can occur in critical genes that regulate cell growth and division, such as the p53 tumor suppressor gene.[2] Inactivation of p53 and activation of oncogenes can lead to uncontrolled cell proliferation and the development of cancer.

Visualization: The Metabolic Activation and Genotoxic Mechanism of this compound

Caption: The metabolic activation of this compound and its subsequent binding to DNA, leading to mutations and cancer.

Section 5: Conclusion and Legacy

The discovery of this compound was a landmark event that had a profound and lasting impact on science and public health. The rapid and collaborative research that followed the Turkey "X" Disease outbreak serves as a model for responding to emerging toxicological threats. The elucidation of the structure and mechanism of action of this compound provided fundamental insights into chemical carcinogenesis and the role of metabolic activation in toxicity.

For researchers, scientists, and drug development professionals, the story of this compound underscores the importance of:

-

Interdisciplinary research: The discovery involved the expertise of veterinarians, pathologists, microbiologists, chemists, and toxicologists.

-

The power of analytical chemistry: The development and application of techniques like TLC, MS, and NMR were essential for the isolation, characterization, and quantification of aflatoxins.

-

Understanding metabolic pathways: The realization that this compound requires metabolic activation to become a carcinogen has been a guiding principle in toxicology and drug development.

-

The link between environmental exposures and cancer: The story of this compound provided one of the clearest examples of a naturally occurring environmental contaminant directly causing cancer in humans.

The legacy of the discovery of this compound continues to influence regulatory policies for food safety worldwide and inspires ongoing research into the prevention and treatment of liver cancer.

References

-

Discovery of Aflatoxins and Significant Historical Features. (n.d.). Retrieved from [Link]

-

Gropper, S. S., & Smith, J. L. (2017). Aflatoxin: A 50-Year Odyssey of Mechanistic and Translational Toxicology. Toxicological Sciences, 160(1), 1-14. Retrieved from [Link]

-

Clifford, J. I., & Rees, K. R. (1966). The action of this compound on the rat liver. Biochemical Journal, 98(2), 538-547. Retrieved from [Link]

-

Awuchi, C. G., Ondari, E. N., Nwozo, S., Odongo, G. A., & Nwite, J. C. (2021). This compound Production, Toxicity, Mechanism of Carcinogenicity, Risk Management, and Regulations. Journal of Toxicology and Risk Assessment, 7(1), 052. Retrieved from [Link]

-

Samuel, M., & Sivakumar, T. (2014). ANALYTICAL METHODS IN DETERMINING this compound IN FOOD MATERIALS. International Journal of Advance Research, 2(6), 773-785. Retrieved from [Link]

-

Pickova, D., Ostry, V., Toman, J., & Malir, F. (2021). Aflatoxins: History, Significant Milestones, Recent Data on Their Toxicity and Ways to Mitigation. Toxins, 13(6), 399. Retrieved from [Link]

-

Urraca, J. L., Marazuela, M. D., & Moreno-Bondi, M. C. (2005). Mechanism of action of this compound. Revista de Toxicología, 22(1), 5-11. Retrieved from [Link]

-

Groopman, J. D., Kensler, T. W., & Wogan, G. N. (2015). Timeline for key events in the discovery, biomarker development and molecular epidemiology, and regulation of aflatoxins. Hepatology, 61(1), 18-28. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

JScholar Publishers. (2022). This compound: Mechanism, Oxidative Stress and Effects on Animal Health. Journal of Animal Biology and Veterinary Science, 1(1), 105. Retrieved from [Link]

-

How can fungi cause cancer? this compound mechanism of action. (2018, August 15). [Video]. YouTube. Retrieved from [Link]

-

Richard, J. L. (2008). Discovery of aflatoxins and significant historical features. Toxin Reviews, 27(3-4), 171-201. Retrieved from [Link]

-

Corrada, M. M. (2023). Computational Studies of this compound (AFB1): A Review. International Journal of Molecular Sciences, 24(4), 3353. Retrieved from [Link]

-

Guengerich, F. P., Johnson, W. W., Ueng, Y. F., Yamazaki, H., & Shimada, T. (1996). Involvement of cytochrome P450, glutathione S-transferase, and epoxide hydrolase in the metabolism of this compound and relevance to risk of human liver cancer. Environmental Health Perspectives, 104(Suppl 3), 557-562. Retrieved from [Link]

-

Smela, M. E., Currier, S. S., Bailey, E. A., & Essigmann, J. M. (2001). The chemistry and biology of aflatoxin B(1): from mutational spectrometry to formal risk assessment. Carcinogenesis, 22(4), 535-545. Retrieved from [Link]

-

Benkerroum, N. (2020). Chronic and Acute Toxicities of Aflatoxins: Mechanisms of Action. International Journal of Environmental Research and Public Health, 17(2), 423. Retrieved from [Link]

-

Reddy, L. S., & Reddy, P. S. (2004). TLC for the Detection of Aflatoxin in Groundnut. Indian Journal of Clinical Biochemistry, 19(2), 116-118. Retrieved from [Link]

-

Juan, C., Raiola, A., Mañes, J., & Ritieni, A. (2022). Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products. Toxins, 14(11), 775. Retrieved from [Link]

-

Gu, Y., Li, X., Li, Y., & Li, Y. (2020). Metabolic activation of this compound to this compound-8,9-epoxide and subsequent formation of the primary AFB1-DNA adduct 8,9-dihydro-8-(N7-guanyl)-9-hydroxythis compound (AFB1-N7-Gua), which can give rise to two secondary lesions, an apurinic site or the ring-opened AFB1-formamidopyrimidine (FAPY) adduct. Archives of Toxicology, 94(1), 1-22. Retrieved from [Link]

-

Asim, M., & Sarma, M. P. (2012). Chromatographic Techniques for Estimation of Aflatoxins in Food Commodities. In Mycotoxin and Food Safety in Developing Countries. IntechOpen. Retrieved from [Link]

-

Jaynes, J. B., & Zartman, D. L. (2011). Chemical structure of this compound and illustration of interlayer complexes with montmorillonite. Journal of Environmental Quality, 40(4), 1133-1140. Retrieved from [Link]

-

Santella, R. M. (2004). This compound: Mechanism of mutagenesis. Biomédica, 24(1), 5-9. Retrieved from [Link]

-

Rajarajan, S., & Hariprasad, P. (2013). Isolation and Quantification of Aflatoxin from Aspergillus flavus Infected Stored Peanuts. Indian Journal of Pharmaceutical and Biological Research, 1(4), 76-80. Retrieved from [Link]

-

Ali, N., & Hashim, N. H. (2017). Structural Elucidation and Toxicity Assessment of Degraded Products of this compound and B2 by Aqueous Extracts of Trachyspermum ammi. Frontiers in Microbiology, 8, 2413. Retrieved from [Link]

-

Karunyavanij, S. (n.d.). Mycotoxin prevention and control in foodgrains - Factors affecting the TLC of aflatoxins analysis. Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Kumar, V., Basu, M. S., & Rajendran, T. P. (2008). Mycotoxin research and mycoflora in some commercially important agricultural commodities. Crop Protection, 27(6), 891-905. Retrieved from [Link]

-

Soares, V. F., & Rodriguez-Amaya, D. B. (2005). Determining aflatoxins B1, B2, G1 and G2 in maize using florisil clean up with thin layer chromatography and visual and densitometric quantification. Food Control, 16(5), 411-416. Retrieved from [Link]

-

National Toxicology Program. (2021). Aflatoxins. In 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound exo-8,9-epoxide. Retrieved from [Link]

-

Waliyar, F., Kumar, P. L., & Traoré, A. (2015). Mitigating Aflatoxin Contamination in Groundnut through A Combination of Genetic Resistance and Post-Harvest Management Practices. Toxins, 7(8), 3086-3105. Retrieved from [Link]

-

Benkerroum, N. (2020). Activation of this compound and its interaction with the DNA leading to the formation of aflatoxin DNA adducts. International Journal of Environmental Research and Public Health, 17(2), 423. Retrieved from [Link]

-

Mohácsi-Farkas, C., Kerekes, E., & Tar, A. (2020). Detection of Aflatoxins in Different Matrices and Food-Chain Positions. Frontiers in Microbiology, 11, 1928. Retrieved from [Link]

-

Chen, X., Grenier, B., & Applegate, T. J. (2013). Aflatoxins in Poultry. Purdue Extension, AS-615-W. Retrieved from [Link]

-

Hayes, J. D., Nguyen, T., & Pickett, C. B. (2005). Metabolism of this compound. Journal of Biological Chemistry, 280(13), 12433-12440. Retrieved from [Link]

-

Barton, C., Wogan, G. N., & Zarba, A. (2020). Early Life Exposure to this compound in Rats: Alterations in Lipids, Hormones, and DNA Methylation among the Offspring. Toxins, 12(9), 555. Retrieved from [Link]

-

Alshannaq, A., & Yu, J. H. (2017). Aflatoxins: Source, Detection, Clinical Features and Prevention. Toxins, 9(11), 365. Retrieved from [Link]

-

Joffe, A. Z. (1969). Aflatoxin produced by 1626 isolates of Aspergillus flavus from groundnut kernels and soils in Israel. Nature, 221(5179), 492. Retrieved from [Link]

-

Zain, M. E. (2017). Mycotoxins in Poultry. IntechOpen. Retrieved from [Link]

Sources

- 1. Aflatoxins: History, Significant Milestones, Recent Data on Their Toxicity and Ways to Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Aflatoxin: A 50-Year Odyssey of Mechanistic and Translational Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Computational Studies of this compound (AFB1): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Metabolic activation of this compound to this compound-8,9-epoxide in woodchucks undergoing chronic active hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound exo-8,9-epoxide - Wikipedia [en.wikipedia.org]

Aflatoxin B1: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Analysis

Abstract

Aflatoxin B1 (AFB1) is a mycotoxin produced by Aspergillus flavus and Aspergillus parasiticus, fungi that commonly contaminate staple crops such as corn, peanuts, and cottonseed.[1] Recognized as one of the most potent naturally occurring carcinogens, AFB1 poses a significant threat to human and animal health, with its exposure strongly linked to the development of hepatocellular carcinoma (HCC).[1][2] This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound. It further delves into its biosynthetic origins, the molecular mechanisms of its carcinogenicity, and established analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in mycotoxin research, food safety, and toxicology.

Introduction: The Silent Threat in the Food Chain

This compound is a secondary metabolite that inadvertently enters the food chain, leading to significant health risks, including acute toxicity, immunosuppression, and mutagenicity.[1] Its prevalence in agricultural commodities is a global concern, necessitating robust analytical methods for its detection and control. Understanding the fundamental chemical and physical properties of AFB1 is paramount for developing effective strategies for detoxification and for the design of sensitive and specific detection methodologies. This guide will serve as a comprehensive resource, elucidating the core scientific principles related to this potent mycotoxin.

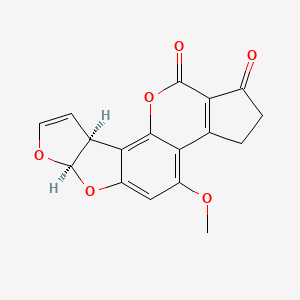

Chemical Structure and Physicochemical Properties

This compound is a highly substituted coumarin derivative containing a fused dihydrofuran moiety.[3] Its chemical formula is C₁₇H₁₂O₆, and it has a molar mass of approximately 312.28 g/mol .[4]

Structural Elucidation

The core structure of this compound is a tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene skeleton with oxygen functionalities at positions 1, 4, and 11.[5] The IUPAC name for this compound is (6aR,9aS)-4-Methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][6]benzopyran-1,11-dione.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its extraction, detection, and understanding its environmental fate. It appears as colorless to pale-yellow crystals or a white powder.[5][7] A key characteristic of AFB1 is its strong blue fluorescence under ultraviolet (UV) light, a property extensively utilized in its detection.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₆ | [5] |

| Molar Mass | 312.28 g/mol | [4] |

| Appearance | Colorless to pale-yellow crystals or white powder | [5][7] |

| Melting Point | 268-269 °C (decomposes) | [5] |

| Solubility | Slightly soluble in water (10-20 µg/mL); freely soluble in moderately polar solvents like chloroform, methanol, and dimethyl sulfoxide. | [8] |

| UV/Vis Absorption (in methanol) | λmax at ~223, 265, and 360 nm | [9] |

| Fluorescence | Exhibits strong blue fluorescence under UV light. | [5] |

| Stability | Unstable in the presence of UV light and oxygen. The lactone ring is susceptible to hydrolysis under alkaline conditions. | [8] |

Biosynthesis of this compound

This compound is a polyketide, synthesized through a complex biosynthetic pathway involving a dedicated fatty acid synthase (FAS) and a polyketide synthase (PKS).[4] The process begins with the synthesis of a hexanoate starter unit by FAS, which is then extended by the iterative action of PKS with seven malonyl-CoA extender units.[4] This leads to the formation of a C20 polyketide that undergoes a series of enzymatic cyclizations and modifications to yield the final this compound molecule.[4] Key intermediates in this pathway include norsolorinic acid, averantin, and averufin.[4]

Mechanism of Carcinogenicity: The Path to Hepatocellular Carcinoma

The carcinogenicity of this compound is not inherent to the molecule itself but is a consequence of its metabolic activation in the liver.[1][6] This bioactivation is a critical event that transforms the relatively inert parent compound into a highly reactive electrophile capable of damaging DNA.

Metabolic Activation by Cytochrome P450

Upon ingestion, this compound is transported to the liver, where it is metabolized by cytochrome P450 (CYP450) enzymes, primarily CYP1A2 and CYP3A4.[9] These enzymes catalyze the epoxidation of the terminal furan ring of AFB1, forming the highly unstable and reactive this compound-8,9-exo-epoxide (AFBO).[1][6][9]

DNA Adduct Formation and Mutagenesis

The electrophilic AFBO readily intercalates into DNA and forms covalent adducts with the N7 position of guanine residues, creating the primary DNA adduct, AFB1-N7-Gua.[1][6] This adduct is unstable and can lead to several mutagenic outcomes:

-

Depurination: The AFB1-N7-Gua adduct can be spontaneously lost from the DNA backbone, creating an apurinic (AP) site.[6]

-

Ring Opening: The imidazole ring of the adducted guanine can open to form a more stable but still mutagenic this compound-formamidopyrimidine (AFB1-FAPy) adduct.[1]

These DNA lesions, if not repaired, can lead to G-to-T transversions during DNA replication, a hallmark mutation found in the p53 tumor suppressor gene in a significant proportion of HCC cases in populations with high aflatoxin exposure.[6]

Caption: Metabolic activation and detoxification pathways of this compound.

Detoxification Pathways

The cell possesses detoxification mechanisms to counteract the harmful effects of AFBO. A key enzyme in this process is Glutathione S-transferase (GST), which catalyzes the conjugation of AFBO with glutathione (GSH).[8] This reaction forms a water-soluble and less toxic AFB1-GSH conjugate that can be readily excreted from the body.[8] The balance between the rates of metabolic activation by CYP450 and detoxification by GST is a critical determinant of an individual's susceptibility to aflatoxin-induced carcinogenesis.[8]

Analytical Methodologies for this compound Detection

Accurate and sensitive detection of this compound in food and feed is essential for regulatory compliance and public health protection. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) being the most common.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and specific method for the quantification of this compound.[10] The methodology involves several key steps:

5.1.1. Experimental Protocol: HPLC-FLD Analysis of this compound

-

Sample Preparation and Extraction:

-

Rationale: The choice of extraction solvent is critical for efficiently isolating AFB1 from the complex food matrix. A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and water is commonly used to effectively extract the moderately polar aflatoxin.[11]

-

Procedure:

-

-

Clean-up using Immunoaffinity Columns (IAC):

-

Rationale: The crude extract contains numerous co-extractives that can interfere with the chromatographic analysis. IACs containing antibodies specific to aflatoxins provide a highly selective clean-up step, resulting in a cleaner sample and improved analytical accuracy.[12]

-

Procedure:

-

Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.

-

Pass the diluted extract through an this compound-specific immunoaffinity column.

-

Wash the column with water to remove unbound impurities.

-

Elute the bound aflatoxins from the column using a small volume of methanol or acetonitrile.

-

-

-

Post-Column Derivatization:

-

Rationale: this compound exhibits native fluorescence, but its quantum yield is relatively low. To enhance its fluorescence signal and thereby improve the sensitivity of the method, a post-column derivatization step is often employed.[8] This typically involves reacting the eluted AFB1 with a reagent that converts it to a more highly fluorescent derivative. Photochemical derivatization using UV light is a common and effective method.[8]

-

Procedure:

-

-

HPLC-FLD Analysis:

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector is used.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: An isocratic mixture of water, acetonitrile, and methanol (e.g., 60:15:30, v/v/v).[8]

-

Flow Rate: 1.0 - 1.2 mL/min.[8]

-

Column Temperature: 35-40 °C.[12]

-

Injection Volume: 20-100 µL.[8]

-

Fluorescence Detection: Excitation wavelength of 365 nm and an emission wavelength of 460 nm.[8]

-

-

Caption: A typical workflow for HPLC-FLD analysis of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid, high-throughput screening method for the detection of this compound.[7] It is based on the principle of competitive binding between the aflatoxin in the sample and a labeled aflatoxin conjugate for a limited number of specific antibody binding sites.[7]

5.2.1. Experimental Protocol: Competitive ELISA for this compound

-

Sample Preparation:

-

ELISA Procedure:

-

Rationale: This assay relies on the competition between the AFB1 in the sample and an enzyme-labeled AFB1 for binding to anti-AFB1 antibodies coated on the microtiter plate wells. The amount of enzyme-labeled AFB1 that binds is inversely proportional to the concentration of AFB1 in the sample.[7]

-

Steps:

-

Add a specific volume of the sample extract and an enzyme-conjugated this compound (e.g., AFB1-HRP) to the antibody-coated microtiter wells.

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate into a colored product.

-

Stop the reaction with a stop solution (e.g., dilute sulfuric acid).

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 450 nm).[7]

-

-

-

Data Analysis:

-

The concentration of this compound in the sample is determined by comparing the absorbance of the sample to a standard curve generated using known concentrations of AFB1. A lower absorbance value indicates a higher concentration of AFB1 in the sample.[7]

-

Conclusion

This compound remains a significant challenge to global food safety and public health. Its potent carcinogenicity, stemming from its metabolic activation to a DNA-reactive epoxide, underscores the importance of continued research and surveillance. This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and mechanism of action of this compound. Furthermore, it has outlined the principles and protocols of key analytical methods, HPLC-FLD and ELISA, which are indispensable tools for its detection and quantification. A thorough understanding of these fundamental aspects is crucial for the development of effective mitigation strategies and for safeguarding the integrity of our food supply.

References

-

Wikipedia. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

-

LCTech GmbH. (2021, March). Aflatoxin-HPLC Analysis with photochemical post column derivatization. LCTech. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 31, 2026, from [Link]

-

Creative Diagnostics. (n.d.). Determination of this compound in Food: ELISA & TLC Methods for Accurate Detection. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

-

Stewart, R. K., & Larson, J. R. (1994). Glutathione S-transferase-catalyzed conjugation of bioactivated this compound in rabbit lung and liver. Toxicology and applied pharmacology, 125(2), 294–302. [Link]

-

Agilent Technologies. (2011, August 22). Determination of Aflatoxins (B1, B2, G1 and G2) in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup. Retrieved January 31, 2026, from [Link]

-

Juniper Publishers. (2018, May 25). Aflatoxins: Properties, Toxicity and Detoxification. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of this compound. Retrieved January 31, 2026, from [Link]

-

Chen, C., & Li, Y. (2020). A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods. Toxins, 12(9), 539. [Link]

-

Woodman, M., & Zweigenbaum, J. (n.d.). Aflatoxin Analysis by HPLC with Fluorescence Detection using Post-Column Derivatization and Pre-column Immunoaffinity Cleanup. Agilent Technologies, Inc. Retrieved January 31, 2026, from [Link]

-

Rawal, S., & Kim, J. E. (2018). This compound: A review on metabolism, toxicity, occurrence in food, occupational exposure, and detoxification methods. Food and Chemical Toxicology, 122, 1-13. [Link]

-

Jakabová, S., Barboráková, Z., Tančinová, D., Mašková, Z., & Golian, J. (2022). OPTIMIZATION AND VALIDATION OF HPLC-FLD METHOD FOR DETERMINATION OF this compound AND PRODUCTION OF THIS MYCOTOXIN BY ASPERGILLUS SECTION FLAVI ISOLATES. Journal of Microbiology, Biotechnology and Food Sciences, 11(5), e7858. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Aflatoxin Toxicity. StatPearls. Retrieved January 31, 2026, from [Link]

-

Bureau International des Poids et Mesures. (2021, February 16). Purity Evaluation Guideline: this compound. Retrieved January 31, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Reaction of this compound exo-8,9-epoxide with DNA: Kinetic analysis of covalent binding and DNA-induced hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Glutathione S-transferase-catalyzed conjugation of bioactivated this compound in rabbit lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Mechanism of Aflatoxin-Induced Hepatocellular Carcinoma Derived from a Bioinformatics Analysis [mdpi.com]

- 11. Contribution of the glutathione S-transferases to the mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Aspergillus flavus and the Biosynthesis of Aflatoxin B1

Executive Summary & Clinical Significance

Aspergillus flavus is a saprophytic soil fungus and the primary producer of Aflatoxin B1 (AFB1), the most potent naturally occurring carcinogen known (IARC Group 1). Unlike primary metabolites essential for growth, AFB1 is a secondary metabolite produced under specific stress conditions, functioning as a defense mechanism against oxidative stress and competing microbes.

For researchers in drug development and toxicology, understanding AFB1 requires a dual focus:

-

The Biological Engine: The complex gene cluster (afl) regulating biosynthesis.

-

The Molecular Interaction: The bioactivation by Cytochrome P450 enzymes into the reactive epoxide that intercalates with DNA.[1]

This guide provides a mechanistic deep-dive into the fungal biology, toxicological pathways, and rigorous protocols for laboratory cultivation and quantification.

The Biological Engine: Biosynthesis & Regulation

The production of AFB1 is governed by a ~70 kb gene cluster containing approximately 25 genes. The expression of this cluster is not constitutive; it is highly regulated by environmental signals (carbon source, pH, temperature, and oxidative status) via the specific transcription factor AflR .

The afl Gene Cluster Mechanism

The pathway begins with the condensation of acetate and malonate units. The critical regulatory node is the nuclear binuclear cluster protein AflR , which binds to the promoter regions of structural genes (like pksA, nor-1, ver-1). A second gene, aflS (formerly aflJ), acts as a transcriptional co-activator.

Expertise Insight: In experimental knockout studies, deleting aflR completely abolishes toxin production, whereas deleting structural genes often leads to the accumulation of precursors (e.g., Sterigmatocystin), which are themselves toxic.

Visualization: The Biosynthetic Pathway

The following diagram illustrates the flow from Acetyl-CoA to this compound, highlighting the regulatory checkpoint.

Caption: The AFB1 biosynthetic pathway.[1][2] Environmental stress activates the AflR/AflS complex, triggering the conversion of Acetyl-CoA through stable intermediates to AFB1.

Mechanism of Toxicity: Bioactivation

AFB1 is chemically stable and biologically inert in its native form. Toxicity requires metabolic activation (bioactivation) by host enzymes.

The Epoxide Formation

Upon ingestion, hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4 ) metabolize AFB1.

-

Detoxification: Hydroxylation to AFM1 (excreted in milk) or AFQ1.

-

Activation: Epoxidation at the 8,9-vinyl ether bond to form AFB1-8,9-epoxide .

DNA Intercalation

The exo-epoxide is highly electrophilic and attacks the N7 position of guanine residues in DNA. This forms the AFB1-N7-guanine adduct .[1][2][3][4]

-

Consequence: This bulky adduct causes DNA polymerase errors during replication, specifically inducing G→T transversions.[1]

-

Clinical Marker: The "hotspot" mutation is at codon 249 of the TP53 tumor suppressor gene (R249S), a hallmark of aflatoxin-induced Hepatocellular Carcinoma (HCC).

Visualization: Mechanism of Action (MOA)

Caption: Bioactivation pathway of AFB1.[1][2][3][4][5][6][7][8][9] CYP450 enzymes convert the inert toxin into a reactive epoxide, leading to specific DNA adducts and p53 mutations.[1][10]

Critical Experimental Protocols

Culturing for Toxin Production

Challenge: A. flavus grows easily, but toxin production requires specific stress. Standard rich media often yield high biomass but low toxin. Substrate: Yeast Extract Sucrose (YES) agar or Coconut Cream Agar (CCA) are superior for induction.

| Parameter | Optimal Condition | Mechanism/Reasoning |

| Temperature | 28°C - 30°C | Optimal enzymatic activity for afl cluster. >37°C inhibits production. |

| Water Activity ( | 0.95 - 0.99 | High moisture is required for metabolic activity. |

| Incubation Time | 5 - 7 Days | Peak production occurs before autolysis begins. |

| Light | Dark | Light can downregulate aflR expression. |

Extraction and Quantification (HPLC-FLD)

Protocol Integrity: AFB1 possesses natural fluorescence, but it is quenched in aqueous mobile phases used in Reverse Phase HPLC. Therefore, Post-Column Derivatization (PCD) is mandatory for high-sensitivity detection (LOD < 0.5 ng/g).

Step-by-Step Workflow:

-

Extraction:

-

Weigh 25g sample (culture or grain).

-

Blend with 100mL Methanol:Water (80:20 v/v) + 5g NaCl (to prevent emulsions).

-

Filter through Whatman No. 4 paper.

-

-

Immunoaffinity Cleanup (IAC):

-

Why: Removes matrix interference (lipids/pigments) that clog HPLC columns.

-

Dilute extract with PBS (pH 7.4) to reduce methanol < 10%.

-

Pass through AFB1-specific IAC column (flow rate 1-2 drops/sec).

-

Wash with water; elute toxin with pure Methanol.

-

-

HPLC-FLD Analysis:

-

Column: C18 Reverse Phase (150mm x 4.6mm, 5µm).

-

Mobile Phase: Water:Methanol:Acetonitrile (60:20:20).

-

Derivatization (Critical):

-

Method A (Photochemical): UV reactor post-column (254 nm) converts AFB1 to fluorescent hemiacetal.

-

Method B (Electrochemical): KOBRA cell (Bromine) adds Br across the double bond.

-

-

Detection: Fluorescence (Excitation: 360nm, Emission: 440nm).[9]

-

Self-Validating Step:

Inject a standard curve of AFB1 (0.1 to 20 ng/mL). If the correlation coefficient (

Data Presentation: Detection Method Comparison

| Method | Limit of Detection (LOD) | Throughput | Cost | Application |

| HPLC-FLD (with PCD) | 0.05 - 0.2 ng/g | Medium | High | Gold standard for regulatory compliance and research. |

| LC-MS/MS | < 0.01 ng/g | High | Very High | Confirmatory; detects multiple mycotoxins simultaneously. |

| ELISA | 1 - 2 ng/g | High | Low | Rapid screening; prone to matrix cross-reactivity. |

| TLC (Thin Layer) | 5 - 10 ng/g | Low | Very Low | Qualitative/Semi-quantitative; used in resource-limited settings. |

References

-

International Agency for Research on Cancer (IARC). (2012).[2] Aflatoxins.[1][6][7][8][9][10][11][12][13][14][15][16] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Vol 100F. [Link]

-

Yu, J., et al. (2004). "Clustered pathway genes in aflatoxin biosynthesis." Applied and Environmental Microbiology. [Link]

-

Eaton, D. L., & Gallagher, E. P. (1994).[10] "Mechanisms of aflatoxin carcinogenesis." Annual Review of Pharmacology and Toxicology. [Link]

-

Agilent Technologies. (2015). "Sensitive fluorescence analysis of aflatoxins using post-column UV derivatization." Application Note. [Link]

-

Schmidt-Heydt, M., et al. (2010). "The production of this compound or G1 by Aspergillus parasiticus at various combinations of temperature and water activity." Mycotoxin Research. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. rivm.nl [rivm.nl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. lctech.de [lctech.de]

- 13. protocols.io [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clinicalcasereportsint.com [clinicalcasereportsint.com]

Aflatoxin B1 Stability Kinetics: pH-Dependent Degradation Mechanisms and Analytical Protocols

Executive Summary

Aflatoxin B1 (AFB1) represents a persistent challenge in pharmaceutical and food safety due to its extreme thermal stability and resistance to standard processing. However, its molecular integrity is highly sensitive to pH variations. This technical guide delineates the stability profile of AFB1 across the pH spectrum, identifying alkaline hydrolysis as the primary degradation pathway and acid-catalyzed hydration as a secondary, often reversible, transformation.

Key Insight: While alkaline conditions (pH > 9.0) effectively open the lactone ring, rendering the molecule non-fluorescent and less toxic, this process is reversible . Re-acidification (e.g., in the gastric environment) can restore the lactone ring and, consequently, the toxicity. This "rebound toxicity" phenomenon is a critical consideration for decontamination protocols.

Part 1: Molecular Mechanisms of pH Interaction

The stability of AFB1 is governed by two pharmacophores within its difuranocoumarin structure: the coumarin lactone ring and the terminal furan ring .

Alkaline Instability: Lactone Ring Hydrolysis

In basic environments (pH > 8.0), the lactone ring undergoes hydrolysis. The hydroxide ion attacks the carbonyl carbon, cleaving the ring and forming a water-soluble beta-keto acid (or salt form).

-

Mechanism: Nucleophilic attack

Ring Opening -

Reversibility: High. If the environment returns to acidic conditions (pH < 4.0), the ring closes (lactonization), reforming intact AFB1.

-

Permanent Degradation: Requires prolonged exposure or extreme pH (pH > 11) to induce decarboxylation or cleavage of the cyclopentenone ring, preventing reformation.

Acidic Transformation: Hemiacetal Formation

In strongly acidic environments (pH < 3.0), the vinyl ether double bond in the terminal furan ring is susceptible to acid-catalyzed hydration.

-

Mechanism: Water addition across the C8-C9 double bond.

-

Product: Aflatoxin B2a (AFB2a).[1]

-

Toxicity: AFB2a is significantly less toxic than AFB1 but exhibits different solubility and chromatographic properties.

-

Stability: AFB1 is generally considered stable in weak acids (pH 4–6), making acidic buffers poor candidates for detoxification but suitable for extraction solvents.

Pathway Visualization

The following diagram illustrates the divergent degradation pathways based on pH conditions.

Figure 1: Divergent degradation pathways of this compound under acidic and alkaline stress.[1][2][3][4][5][6][7][8] Note the reversible nature of alkaline hydrolysis.

Part 2: Stability Profile & Quantitative Data

The following data synthesizes degradation kinetics observed in buffered systems over a 24-48 hour window.

Comparative Stability Table

| Parameter | Acidic (pH 4.0) | Neutral (pH 7.[4]0) | Alkaline (pH 9.[4][5]0) | Highly Alkaline (pH 11+) |

| Stability Status | High / Moderate | Maximum Stability | Low (Degradation Active) | Unstable |

| Primary Mechanism | Hydration (minor) | None | Lactone Hydrolysis | Hydrolysis + Decarboxylation |

| Half-Life ( | > 72 Hours | Stable | ~12–24 Hours | < 1 Hour |

| Fluorescence | Intact | Intact | Diminished/Quenched | Quenched |

| Reversibility | N/A | N/A | Yes (upon acidification) | Partial/No |

Field Insight: Researchers often mistake the loss of fluorescence at pH 9 for permanent destruction. However, without LC-MS confirmation of the breakdown product mass, one cannot rule out simple ring opening which is reversible in the human stomach (pH 1.5–3.5).

Part 3: Experimental Protocol for Stability Testing

To rigorously assess AFB1 stability, one must control for photodegradation (AFB1 is UV-sensitive) and ensure precise pH buffering. The following workflow utilizes HPLC-FLD (Fluorescence Detection), the gold standard for sensitivity.

Reagents & Buffer Preparation[5]

-

Stock Solution: Dissolve AFB1 in Acetonitrile (ACN) to 1 mg/mL. Store at -20°C in amber glass.

-

Buffers (100 mM):

-

pH 4.0: Citrate Buffer.[5]

-

pH 7.0: Phosphate Buffered Saline (PBS) or MOPS.

-

pH 9.0: Tris-HCl or Carbonate-Bicarbonate.

-

-

Quenching Agent: 1% Formic Acid (to immediately halt alkaline hydrolysis before injection).

Experimental Workflow (Step-by-Step)

Step 1: Spiking Aliquot 990 µL of each buffer into amber HPLC vials. Spike with 10 µL of AFB1 stock (Final conc: 10 µg/mL). Vortex for 30s.

Step 2: Incubation Incubate samples at controlled temperature (e.g., 25°C or 37°C) in the dark.

-

Timepoints: 0h, 4h, 12h, 24h, 48h.

Step 3: Sampling & Quenching (CRITICAL) At each timepoint, transfer 200 µL of the sample to an insert vial.

-

For Alkaline samples: Immediately add 20 µL of 1% Formic Acid to neutralize pH and stabilize the species present at that moment for analysis. Note: If testing for reversibility, perform a separate acidification step and incubate for 1 hour before analysis.

Step 4: HPLC-FLD Analysis

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Isocratic Water:Methanol:Acetonitrile (60:20:20).

-

Derivatization: Post-column photochemical derivatization (PHRED) or pre-column derivatization with TFA is required to enhance AFB1 fluorescence.

-

Detection: Excitation 365 nm / Emission 435 nm.

Analytical Logic Diagram

Figure 2: Standardized workflow for pH stability assessment ensuring sample integrity via quenching.

References

-

Sandlin, C., et al. (2024).[6][9] Degradation of Aflatoxins in Weakly Alkaline Conditions. Frontiers in Microbiology.

-

Méndez-Albores, A., et al. (2004). Alkaline cooking of corn (nixtamalization) and its effect on aflatoxin content. Journal of Agricultural and Food Chemistry.

-

Iqbal, S. Z., et al. (2013). Aflatoxins: Biosynthesis, Occurrence, Toxicity, and Remedies. Critical Reviews in Food Science and Nutrition.

-

Shao, D., et al. (2016). Intralaboratory development and evaluation of a HPLC-fluorescence method for detection of aflatoxins. Journal of Veterinary Diagnostic Investigation.

-

Vidal, A., et al. (2018).[5] Stability of this compound in different solvents and conditions. Food Control.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Weakly alkaline conditions degrade aflatoxins through lactone ring opening | bioRxiv [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Degradation of aflatoxins in weakly alkaline conditions [frontiersin.org]

- 7. Fluorescence changes of aflatoxins B1 and G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability Evaluation of this compound Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Aflatoxin B1 Neurotoxicity – Mechanisms, Pathways, and Assessment Protocols

Executive Summary

While Aflatoxin B1 (AFB1) is historically characterized as a potent hepatocarcinogen, recent toxicological surveillance has identified it as a significant neurotoxin.[1] This guide dissects the molecular mechanisms by which AFB1 traverses the Blood-Brain Barrier (BBB) to induce neuronal apoptosis, cholinergic dysfunction, and neuroinflammation. It provides researchers with validated experimental protocols to assess these endpoints, moving beyond basic viability assays to mechanistic elucidation.

Pharmacokinetics: The Blood-Brain Barrier (BBB) Breach

The neurotoxic potential of AFB1 is predicated on its ability to access the Central Nervous System (CNS). Unlike hydrophilic toxins restricted by the BBB, AFB1 exhibits lipophilic properties allowing for passive diffusion, alongside active transport mechanisms.

-

Transport Mechanism: AFB1 penetrates the BBB primarily through passive diffusion due to its low molecular weight and lipophilicity. However, evidence suggests interaction with efflux transporters (e.g., P-glycoprotein), which can be saturated at high exposure levels.

-

Local Metabolism: Upon entry, AFB1 is bioactivated by brain-resident Cytochrome P450 enzymes (specifically CYP2A13 and CYP2B6 in human brain microsomes) into the reactive AFB1-8,9-epoxide (AFBO) . This epoxide binds covalently to DNA and proteins, initiating neurodegeneration.

Key Insight: The brain lacks the robust detoxification capacity (Glutathione S-transferase activity) of the liver, rendering neurons disproportionately susceptible to oxidative damage from even low concentrations of AFBO.

Molecular Mechanisms of Neurotoxicity[2]

Oxidative Stress and Mitochondrial Dysfunction

The primary driver of AFB1 neurotoxicity is the uncoupling of mitochondrial bioenergetics. AFB1 exposure leads to a collapse of the Mitochondrial Membrane Potential (

-

ROS Generation: AFB1 inhibits the Nrf2-ARE pathway, suppressing antioxidant enzymes (SOD, CAT, GPx). This results in an accumulation of Reactive Oxygen Species (ROS), leading to lipid peroxidation of the myelin sheath.

-

Apoptosis: The Bax/Bcl-2 ratio is altered in favor of pro-apoptotic Bax, leading to Caspase-3 cleavage and subsequent neuronal death.

Neuroinflammation (Glial Activation)

AFB1 acts as a pro-inflammatory stimulus for microglia and astrocytes.

-

Microglial Priming: Exposure triggers a shift to the M1 phenotype, releasing neurotoxic cytokines (TNF-

, IL-1 -

Astrocytic Damage: AFB1 disrupts glutamate uptake in astrocytes, leading to excitotoxicity in neighboring neurons.

Cholinergic System Disruption

AFB1 acts as a potent inhibitor of Acetylcholinesterase (AChE) .

-

Mechanism: It binds to the peripheral anionic site of AChE, altering its conformation and preventing acetylcholine hydrolysis.

-

Outcome: Accumulation of acetylcholine at the synaptic cleft causes cholinergic overstimulation followed by receptor desensitization and cognitive deficit.

Visualizing the Neurotoxic Cascade

The following diagram illustrates the integrated signaling pathway from BBB entry to neuronal apoptosis.

Figure 1: Integrated pathway of AFB1 neurotoxicity showing the convergence of oxidative stress, mitochondrial failure, and inflammatory signaling leading to neuronal death.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: In Vitro Assessment of ROS Generation (SH-SY5Y Cells)

Target: Quantification of intracellular oxidative stress.

Materials:

-

SH-SY5Y Human Neuroblastoma cells.

-

DCFH-DA (2',7'-Dichlorofluorescin diacetate) probe.

-

Fluorescence Microplate Reader.[2]

Workflow:

-

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well black plates. Incubate for 24h. -

Differentiation (Optional but Recommended): Treat with 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype (increases relevance).

-

Treatment: Expose cells to AFB1 (0.1, 1, 10, 50 µM) for 24h.

-

Control: 0.1% DMSO (Vehicle).

-

Positive Control:

(100 µM).

-

-

Staining: Wash cells with PBS. Add 10 µM DCFH-DA in serum-free medium. Incubate for 30 min at 37°C in the dark.

-

Measurement: Wash 3x with PBS to remove extracellular dye. Measure fluorescence at Ex/Em: 485/535 nm .

Validation Check: The Positive Control (

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay

Target: Functional assessment of cholinergic toxicity.

Workflow:

-

Preparation: Homogenize brain tissue (or cell lysate) in 0.1M phosphate buffer (pH 8.0). Centrifuge at 10,000g for 10 min; collect supernatant.

-

Reaction Mix:

-

2.6 mL Phosphate Buffer (0.1 M, pH 8.0).

-

100 µL DTNB (Ellman’s Reagent).

-

40 µL Tissue Supernatant.

-

-

Induction: Add 20 µL Acetylthiocholine iodide (Substrate).

-

Kinetics: Monitor absorbance at 412 nm every 30s for 5 minutes.

-

Calculation: Activity (U/L) =

. Compare % inhibition vs. Control.

Data Synthesis: Comparative Neurotoxicity Markers

The following table summarizes key quantitative changes observed in validated models (Rodent & In Vitro) upon AFB1 exposure.

| Biomarker | Physiological Role | Change in AFB1 Toxicity | Mechanism |

| MDA (Malondialdehyde) | Lipid Peroxidation Marker | Increase (↑) | ROS attack on myelin lipids. |

| SOD (Superoxide Dismutase) | Antioxidant Enzyme | Decrease (↓) | Depletion due to excessive ROS. |

| AChE (Acetylcholinesterase) | Neurotransmitter Breakdown | Decrease (↓) | Direct enzymatic inhibition. |

| Caspase-3 | Apoptosis Executioner | Increase (↑) | Mitochondrial pathway activation. |

| TNF- | Pro-inflammatory Cytokine | Increase (↑) | Microglial M1 activation via NF- |

References

-

Zhang, X., et al. (2020). this compound Induces Neurotoxicity through Reactive Oxygen Species Generation, DNA Damage, Apoptosis, and S-Phase Cell Cycle Arrest.[1][3][4] International Journal of Molecular Sciences.[1][3] [Link]

-

Qureshi, N. A., et al. (2015). this compound-Induced Neurobehavioral Alterations in Chickens: Inhibition of Brain Acetylcholinesterase Activity. MDPI Toxins. [Link]

-

Mehrzad, J., et al. (2015). Cytotoxic effects of this compound on human brain microvascular endothelial cells of the blood-brain barrier.[5] Medical Mycology. [Link]

-

Alsayyah, A., et al. (2025). Effect of this compound on the Nervous System: A Systematic Review and Network Analysis Highlighting Alzheimer's Disease.[6] MDPI Toxins. [Link]

-

Park, H., et al. (2020). Neurotoxic effects of this compound on human astrocytes in vitro and on glial cell development in zebrafish in vivo. NeuroToxicology.[1][3][2][7][8][9] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound Induces Neurotoxicity through Reactive Oxygen Species Generation, DNA Damage, Apoptosis, and S-Phase Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Neurotoxicity through Reactive Oxygen Species Generation, DNA Damage, Apoptosis, and S-Phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Neurotoxic mechanisms of mycotoxins: Focus on this compound and T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Screening of Aflatoxin B1 in Food Matrices via Competitive ELISA

Executive Summary

Aflatoxin B1 (AFB1) is a secondary metabolite produced by Aspergillus flavus and Aspergillus parasiticus. Classified as a Group 1 carcinogen by the IARC, it poses severe risks of hepatocellular carcinoma. Due to its low molecular weight (~312 Da), AFB1 cannot be detected using standard "sandwich" ELISA formats. Instead, this protocol utilizes a Competitive Direct ELISA format.

This guide provides a rigorous workflow for the screening of AFB1, emphasizing the critical pre-analytical extraction steps required to mitigate matrix interference and the "hotspot" distribution phenomenon typical of mycotoxin contamination.

Regulatory Landscape & Sensitivity Requirements

Different global bodies enforce varying Maximum Residue Limits (MRLs). Your assay's Limit of Quantitation (LOQ) must be validated below these thresholds.

| Region | Regulation | Commodity | Limit (AFB1) | Limit (Total Aflatoxins) |

| European Union | Commission Reg (EU) 2023/915 | Peanuts/Nuts (Direct Consumption) | 2.0 µg/kg (ppb) | 4.0 µg/kg (ppb) |

| European Union | Commission Reg (EU) 2023/915 | Cereals (Processed) | 2.0 µg/kg (ppb) | 4.0 µg/kg (ppb) |

| USA (FDA) | CPG Sec. 570.375 | All Human Food (except milk) | N/A | 20 µg/kg (ppb) |

| China | GB 2761-2017 | Corn/Peanuts | 20 µg/kg (ppb) | N/A |

Scientific Principle: Competitive Direct ELISA

Unlike sandwich assays where signal increases with analyte concentration, competitive ELISA relies on an inverse relationship .

-

The Competition: Free AFB1 from the sample and an Enzyme-Conjugated AFB1 (e.g., HRP-AFB1) compete for a limited number of anti-AFB1 antibody binding sites immobilized on the microplate.

-

The Signal: Substrate (TMB) is added. The enzyme converts the substrate to a blue chromogen (turning yellow after acid stop).

-

The Result:

-

High AFB1 in Sample

Displaces Conjugate -

No AFB1 in Sample

Max Conjugate Binding

-

Visualization: Competitive Binding Mechanism

Caption: Schematic of the Competitive ELISA process. Note the inverse relationship: High toxin levels result in low optical density.

Pre-Analytical Workflow (The "Art" of the Science)

Expert Insight: 80% of error in mycotoxin analysis stems from sampling, not the assay itself. Aflatoxin is distributed in "hotspots" (e.g., a single moldy peanut in a 1kg batch).

A. Sampling & Comminution[3][4][5]

-